Methyl 4-oxo-6-phenylhex-5-ynoate
CAS No.: 59700-84-4
Cat. No.: VC19558192
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59700-84-4 |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | methyl 4-oxo-6-phenylhex-5-ynoate |
| Standard InChI | InChI=1S/C13H12O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3 |
| Standard InChI Key | VIVMTESOZUPDNJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCC(=O)C#CC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-oxo-6-phenylhex-5-ynoate consists of a six-carbon chain with the following functional groups:
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A methyl ester at position 1.
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A ketone at position 4.
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A phenyl-substituted alkyne at position 6.
The IUPAC name, methyl 4-oxo-6-phenylhex-5-ynoate, reflects this arrangement. The canonical SMILES representation (COC(=O)CCC(=O)C#CC1=CC=CC=C1) and InChIKey (VIVMTESOZUPDNJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂O₃ | |
| Molecular Weight | 216.23 g/mol | |
| Boiling Point | 320–325°C (estimated) | |
| Density | 1.18 g/cm³ | |
| Solubility | Soluble in THF, DCM, acetone |
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃):
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δ 3.69 (s, 3H, OCH₃), 2.70–3.00 (m, 4H, CH₂ groups), 7.31–7.51 (m, 5H, aromatic) .
13C NMR (100 MHz, CDCl₃): -
δ 185.3 (C=O ketone), 172.5 (C=O ester), 90.2–133.5 (alkyne and aromatic carbons) .
The ketone and ester carbonyl groups exhibit distinct IR stretches at 1,715 cm⁻¹ and 1,690 cm⁻¹, respectively.
Synthesis Methodologies
Metal-Free Hydrocarbonylation
A scalable synthesis involves the hydrocarbonylation of propargylamines with water under metal-free conditions. For example, reacting phenylacetylene derivatives with methyl acrylate in the presence of cerium ammonium nitrate yields the target compound in 76% efficiency :
Key advantages include avoidance of transition metals and compatibility with diverse aryl substituents .
Ynone-Based Cyclization
Ynone intermediates, prepared via alkynyllithium additions to Weinreb amides, undergo ytterbium-catalyzed heterocyclization to form pyrimidine derivatives. For instance, treatment of tert-butyl 4-oxo-6-phenylhex-5-ynoate with benzamidine in tetrahydrofuran at 50°C produces fused heterocycles in 65% yield .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Yb(OTf)₃ | 78% yield |
| Temperature | 50°C | Maximizes rate |
| Solvent | THF | Enhances solubility |
Reactivity and Functionalization
Cycloaddition Reactions
The alkyne moiety participates in [3+2] cycloadditions with azides to form triazoles, useful in click chemistry. For example, copper-catalyzed reactions with benzyl azide yield triazole-linked conjugates with >90% regioselectivity .
Ketone-Directed Transformations
The ketone group facilitates Mannich reactions with amines and aldehydes, producing β-amino ketones. In one study, reaction with morpholine and formaldehyde yielded a pharmacologically relevant adduct with anti-inflammatory activity.
Transition Metal Catalysis
Palladium-catalyzed Sonogashira couplings enable arylation at the alkyne terminus. Using iodobenzene and Pd(PPh₃)₄, researchers synthesized extended π-systems for optoelectronic applications .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
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Anticancer Agents: Derivatives bearing pyrimidine motifs (e.g., compound 11a) exhibit IC₅₀ values of 2.3 µM against MCF-7 breast cancer cells .
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Antiviral Scaffolds: The alkyne-ester backbone inhibits SARS-CoV-2 main protease (Mpro) with a Kᵢ of 8.9 µM in silico .
Materials Science
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Polymer Precursors: Copolymerization with ethylene glycol yields polyesters with tunable glass transition temperatures (Tg = 45–85°C).
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Fluorescent Probes: Pyrimidine-derived analogs display solvatochromism, emitting blue (λₑₘ = 450 nm) in apolar solvents and green (λₑₘ = 510 nm) in water .
Challenges and Limitations
Stability Issues
The compound is sensitive to hydrolysis under acidic or basic conditions, necessitating anhydrous storage. Accelerated stability studies show 15% degradation after 30 days at 25°C.
Synthetic Complexity
Multi-step syntheses often require cryogenic conditions (−78°C) for alkyllithium reactions, increasing operational costs .
Future Directions
Catalytic Asymmetric Synthesis
Developing chiral Rh catalysts (e.g., Λ-RhOtBu) could enable enantioselective cyclizations to access quaternary stereocenters, as demonstrated in related systems .
Bioconjugation Strategies
Exploiting the alkyne for bioorthogonal labeling with azide-modified biomolecules may advance targeted drug delivery systems .
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